molecular formula C8H17NO2 B6226816 3-[(oxan-4-yl)amino]propan-1-ol CAS No. 1157008-56-4

3-[(oxan-4-yl)amino]propan-1-ol

Cat. No.: B6226816
CAS No.: 1157008-56-4
M. Wt: 159.2
InChI Key:
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Description

3-[(oxan-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to an amino group, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution of a halogenated oxane with an amino alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(oxan-4-yl)amino]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(oxan-4-yl)amino]propan-1-ol is unique due to its combination of an oxane ring and an amino-propanol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1157008-56-4

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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